First-in-Class PKR Activator with Demonstrated Clinical Efficacy in Phase 3 Pivotal Trials (ACTIVATE)
Mitapivat is the first and only PKR activator to demonstrate a statistically significant and clinically meaningful increase in hemoglobin in a randomized, placebo-controlled Phase 3 trial for pyruvate kinase deficiency. In the ACTIVATE trial (NCT03548220), mitapivat achieved a hemoglobin response rate of 40% (16/40) compared to 0% (0/40) in the placebo arm [1]. This establishes mitapivat as the definitive benchmark for PKR activation in this patient population. [1]
| Evidence Dimension | Hemoglobin response rate (≥1.5 g/dL increase) |
|---|---|
| Target Compound Data | 40% (16/40 patients) |
| Comparator Or Baseline | Placebo: 0% (0/40 patients) |
| Quantified Difference | Absolute difference of 40% |
| Conditions | Phase 3 ACTIVATE trial in adults with PK deficiency not regularly transfused; 24-week fixed-dose period. |
Why This Matters
Procurement of mitapivat ensures research is aligned with the only PKR activator validated in a pivotal Phase 3 clinical trial, providing a robust baseline for comparative studies against new chemical entities or investigational therapies.
- [1] Agios Pharmaceuticals. (2022). ACTIVATE Clinical Data | PYRUKYND® (mitapivat) tablets. Pyrukynd HCP Website. View Source
